molecular formula C6H10N2O B3210986 (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine CAS No. 1082266-72-5

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

Cat. No.: B3210986
CAS No.: 1082266-72-5
M. Wt: 126.16 g/mol
InChI Key: CXHCESKWMDAIJA-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H10N2O. It is characterized by the presence of an oxazole ring substituted with two methyl groups at positions 4 and 5, and an aminomethyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Scientific Research Applications

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)thiazole
  • (1-Methyl-1H-imidazol-2-yl)methanamine
  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
  • 2-Thiazolemethanamine hydrochloride (1:2)
  • 1-(3-Aminopropyl)imidazole
  • 2-(Aminomethyl)thiazole dihydrochloride
  • benzo[b]thiophen-3-ylmethylamine
  • 2-Aminothiazole
  • 2-Aminoimidazole
  • 2-Aminobenzimidazole

Uniqueness

(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both methyl and aminomethyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(4,5-dimethyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHCESKWMDAIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
Reactant of Route 2
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(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
Reactant of Route 4
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
Reactant of Route 5
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
Reactant of Route 6
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

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